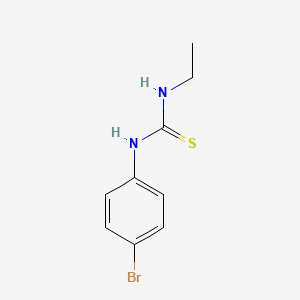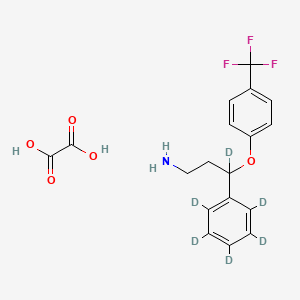
9-(dicyanomethylidene)-N,N'-diphenyl-9H-fluorene-2,7-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Dicyanomethylene)-N(2),N(7)-diphenyl-9H-fluorene-2,7-disulfonamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with dicyanomethylene and diphenyl groups, along with disulfonamide functionalities, making it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(dicyanomethylene)-N(2),N(7)-diphenyl-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Fluorene Core: The fluorene core can be synthesized through Friedel-Crafts alkylation of biphenyl with a suitable alkylating agent.
Introduction of Dicyanomethylene Group: The dicyanomethylene group can be introduced via a Knoevenagel condensation reaction using malononitrile and an aldehyde derivative of fluorene.
Sulfonamide Functionalization: The disulfonamide groups are introduced through sulfonation reactions followed by amination with appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the dicyanomethylene group, converting it to more reduced forms such as amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amines and other reduced forms of the dicyanomethylene group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 9-(dicyanomethylene)-N(2),N(7)-diphenyl-9H-fluorene-2,7-disulfonamide is studied for its electronic properties and potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding in biochemical research.
Medicine
In medicine, the compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of advanced materials, including polymers and coatings with specific electronic or optical properties.
作用机制
The mechanism of action of 9-(dicyanomethylene)-N(2),N(7)-diphenyl-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dicyanomethylene group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The sulfonamide groups can form hydrogen bonds with biological molecules, enhancing specificity and potency.
相似化合物的比较
Similar Compounds
- 9-(Dicyanomethylene)-2,4,7-trinitrofluorene
- 9-(Dicyanomethylene)-N(2),N(7)-diphenyl-9H-fluorene
Uniqueness
Compared to similar compounds, 9-(dicyanomethylene)-N(2),N(7)-diphenyl-9H-fluorene-2,7-disulfonamide stands out due to its dual sulfonamide groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high specificity and reactivity, such as in medicinal chemistry and materials science.
属性
分子式 |
C28H18N4O4S2 |
|---|---|
分子量 |
538.6 g/mol |
IUPAC 名称 |
9-(dicyanomethylidene)-2-N,7-N-diphenylfluorene-2,7-disulfonamide |
InChI |
InChI=1S/C28H18N4O4S2/c29-17-19(18-30)28-26-15-22(37(33,34)31-20-7-3-1-4-8-20)11-13-24(26)25-14-12-23(16-27(25)28)38(35,36)32-21-9-5-2-6-10-21/h1-16,31-32H |
InChI 键 |
ZKERAUNDNHOVQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12043303.png)
![3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12043305.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043317.png)
![{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12043322.png)
![4-Chloro-2-[2-(2-fluoro-phenyl)-pyrrolidin-1-yl]-pyrimidine](/img/structure/B12043327.png)

![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12043337.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12043345.png)



